Cas no 2228945-39-7 (2-amino-2-methyl-3-5-(trifluoromethyl)furan-2-ylpropan-1-ol)

2-amino-2-methyl-3-5-(trifluoromethyl)furan-2-ylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-methyl-3-5-(trifluoromethyl)furan-2-ylpropan-1-ol
- 2-amino-2-methyl-3-[5-(trifluoromethyl)furan-2-yl]propan-1-ol
- 2228945-39-7
- EN300-1974174
-
- インチ: 1S/C9H12F3NO2/c1-8(13,5-14)4-6-2-3-7(15-6)9(10,11)12/h2-3,14H,4-5,13H2,1H3
- InChIKey: MOPPRIAOGKHPCJ-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C(CC(C)(CO)N)O1)(F)F
計算された属性
- 精确分子量: 223.08201311g/mol
- 同位素质量: 223.08201311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- XLogP3: 0.8
2-amino-2-methyl-3-5-(trifluoromethyl)furan-2-ylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1974174-0.25g |
2-amino-2-methyl-3-[5-(trifluoromethyl)furan-2-yl]propan-1-ol |
2228945-39-7 | 0.25g |
$1789.0 | 2023-09-16 | ||
Enamine | EN300-1974174-5.0g |
2-amino-2-methyl-3-[5-(trifluoromethyl)furan-2-yl]propan-1-ol |
2228945-39-7 | 5g |
$5635.0 | 2023-06-02 | ||
Enamine | EN300-1974174-2.5g |
2-amino-2-methyl-3-[5-(trifluoromethyl)furan-2-yl]propan-1-ol |
2228945-39-7 | 2.5g |
$3809.0 | 2023-09-16 | ||
Enamine | EN300-1974174-1.0g |
2-amino-2-methyl-3-[5-(trifluoromethyl)furan-2-yl]propan-1-ol |
2228945-39-7 | 1g |
$1944.0 | 2023-06-02 | ||
Enamine | EN300-1974174-10g |
2-amino-2-methyl-3-[5-(trifluoromethyl)furan-2-yl]propan-1-ol |
2228945-39-7 | 10g |
$8357.0 | 2023-09-16 | ||
Enamine | EN300-1974174-1g |
2-amino-2-methyl-3-[5-(trifluoromethyl)furan-2-yl]propan-1-ol |
2228945-39-7 | 1g |
$1944.0 | 2023-09-16 | ||
Enamine | EN300-1974174-10.0g |
2-amino-2-methyl-3-[5-(trifluoromethyl)furan-2-yl]propan-1-ol |
2228945-39-7 | 10g |
$8357.0 | 2023-06-02 | ||
Enamine | EN300-1974174-0.1g |
2-amino-2-methyl-3-[5-(trifluoromethyl)furan-2-yl]propan-1-ol |
2228945-39-7 | 0.1g |
$1711.0 | 2023-09-16 | ||
Enamine | EN300-1974174-0.05g |
2-amino-2-methyl-3-[5-(trifluoromethyl)furan-2-yl]propan-1-ol |
2228945-39-7 | 0.05g |
$1632.0 | 2023-09-16 | ||
Enamine | EN300-1974174-0.5g |
2-amino-2-methyl-3-[5-(trifluoromethyl)furan-2-yl]propan-1-ol |
2228945-39-7 | 0.5g |
$1866.0 | 2023-09-16 |
2-amino-2-methyl-3-5-(trifluoromethyl)furan-2-ylpropan-1-ol 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
2-amino-2-methyl-3-5-(trifluoromethyl)furan-2-ylpropan-1-olに関する追加情報
Introduction to 2-amino-2-methyl-3-5-(trifluoromethyl)furan-2-ylpropan-1-ol (CAS No: 2228945-39-7)
2-amino-2-methyl-3-5-(trifluoromethyl)furan-2-ylpropan-1-ol, identified by its CAS number 2228945-39-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic alcohols featuring a furan backbone, which is a common structural motif in biologically active molecules. The presence of multiple functional groups, including an amino group, a methyl group, and a trifluoromethyl substituent, makes this molecule a promising candidate for further exploration in drug discovery and development.
The structural features of 2-amino-2-methyl-3-5-(trifluoromethyl)furan-2-ylpropan-1-ol contribute to its unique chemical properties and potential biological activities. The furan ring, characterized by its oxygen-containing heterocycle, is known to exhibit various pharmacological effects. Specifically, the electron-withdrawing nature of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the amino group provides a site for further derivatization, allowing for the creation of more complex pharmacophores.
In recent years, there has been growing interest in furan-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that furan derivatives can serve as intermediates in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents. The compound 2-amino-2-methyl-3-5-(trifluoromethyl)furan-2-ylpropan-1-ol is no exception and has shown potential in several preclinical studies. For instance, preliminary research suggests that this molecule may exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation and metabolism.
The trifluoromethyl group in 2-amino-2-methyl-3-5-(trifluoromethyl)furan-2-ylpropan-1-ol plays a crucial role in modulating the pharmacokinetic properties of the compound. This substituent enhances binding affinity by increasing lipophilicity while reducing metabolic susceptibility. Such characteristics are highly desirable in drug candidates aiming to achieve prolonged therapeutic effects. Furthermore, the presence of both amino and hydroxyl functional groups allows for diverse chemical modifications, enabling researchers to fine-tune the molecular structure for optimal biological activity.
Advances in computational chemistry have facilitated the rapid screening of novel compounds like 2-amino-2-methyl-3-5-(trifluoromethyl)furan-2-ylpropan-1-ol for potential therapeutic applications. Molecular docking studies have been particularly useful in predicting how this compound interacts with biological targets such as enzymes and receptors. Preliminary simulations indicate that it may bind effectively to targets implicated in neurological disorders, offering a potential avenue for developing new treatments.
The synthesis of 2-amino-2-methyl-3-(trifluoromethyl)-5-(trifluoromethyl)furan involves multi-step organic reactions that highlight the compound's synthetic versatility. Key steps include condensation reactions, protection-deprotection strategies, and selective fluorination processes. These synthetic pathways are well-documented in modern organic chemistry literature and provide a solid foundation for further scale-up and optimization.
From a medicinal chemistry perspective, CAS No: 2228945–39–7 represents an intriguing scaffold for drug development. The combination of structural features—such as the furan ring, amino group, and trifluoromethyl substituent—offers multiple opportunities for designing derivatives with enhanced efficacy and reduced side effects. Current research is focused on exploring analogs with modified substitution patterns to identify lead compounds suitable for clinical trials.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to improved pharmacological profiles due to their ability to modulate electronic properties and binding interactions. In the case of CAS No: 2228945–39–7, the trifluoromethyl group contributes significantly to its pharmacokinetic behavior by enhancing solubility and bioavailability while maintaining strong target engagement.
Future directions in the study of CAS No: 2228945–39–7 include exploring its potential as an intermediate in synthesizing novel therapeutics targeting rare diseases or emerging pathogens. The flexibility provided by its functional groups allows chemists to tailor its properties for specific applications, making it a valuable building block in synthetic organic chemistry.
In conclusion,CAS No: 2228945–39–7, corresponding to 2-amino-N,N-dimethyldisulfurylfuran, exemplifies how structural complexity can yield compounds with significant pharmaceutical promise. Its unique combination of heterocyclic moieties and electron-deficient substituents positions it as a key player in ongoing efforts to develop innovative treatments across multiple therapeutic areas.
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